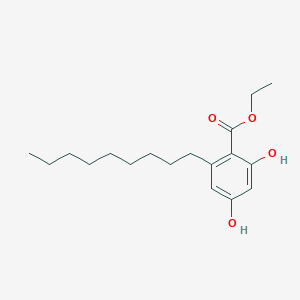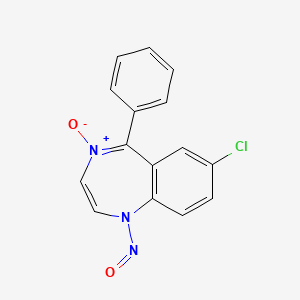
1,1'-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a butene chain with nitro and diethoxy substituents
Preparation Methods
The synthesis of 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: Benzene derivatives and butene derivatives are used as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, often using hydrogenation catalysts.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and various acids or bases depending on the desired reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include amine derivatives, substituted benzenes, and other functionalized organic compounds.
Scientific Research Applications
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: It may affect signaling pathways and metabolic processes, depending on its specific application and context.
Comparison with Similar Compounds
1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1’-[1,1,2,2-tetramethylethylene]dibenzene and 1,1’-(1-methylpropane-1,3-diyl)dibenzene share structural similarities.
Uniqueness: The presence of the nitro and diethoxy groups in 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene provides unique chemical properties and reactivity compared to its analogs.
This detailed article provides an overview of 1,1’-(1,1-Diethoxy-4-nitrobut-2-ene-2,3-diyl)dibenzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61580-46-9 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4,4-diethoxy-1-nitro-3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C20H23NO4/c1-3-24-20(25-4-2)19(17-13-9-6-10-14-17)18(15-21(22)23)16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3 |
InChI Key |
ZVNYWSFFFXMKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C(C[N+](=O)[O-])C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
![[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate](/img/structure/B14578815.png)
![2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide](/img/structure/B14578822.png)
![4-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]morpholine](/img/structure/B14578823.png)

![(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone](/img/structure/B14578836.png)
![2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14578837.png)

